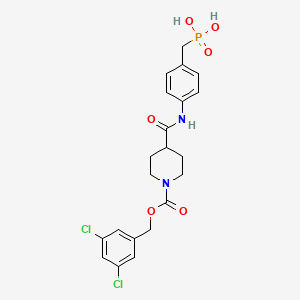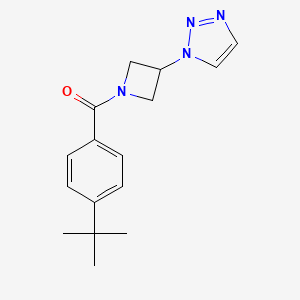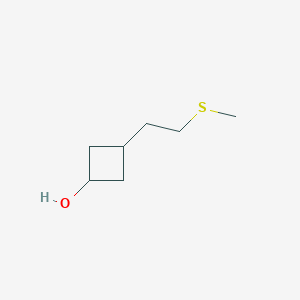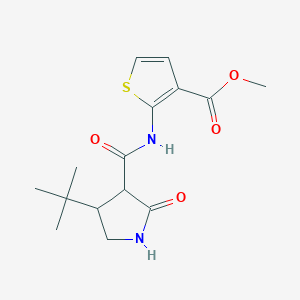
1-(3-nitrobenzoyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-nitrobenzoyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a nitrobenzoyl group and a phenyl-tetrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-nitrobenzoyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine typically involves multi-step organic reactions. One common route might include:
Formation of the Tetrazole Ring: Starting with a phenylhydrazine derivative, the tetrazole ring can be formed through a cyclization reaction with sodium azide under acidic conditions.
Piperazine Derivatization: The piperazine ring can be functionalized by reacting with the tetrazole derivative in the presence of a suitable base.
Nitrobenzoylation: The final step involves the acylation of the piperazine derivative with 3-nitrobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-nitrobenzoyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, Pd/C catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted piperazine derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: As a building block for the synthesis of novel polymers and materials with unique properties.
Chemical Research: As a reagent in the study of reaction mechanisms and the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 1-(3-nitrobenzoyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrobenzoyl and tetrazole moieties could play key roles in these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-nitrobenzoyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperidine: Similar structure but with a piperidine ring instead of piperazine.
1-(3-nitrobenzoyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)morpholine: Similar structure but with a morpholine ring instead of piperazine.
Uniqueness
1-(3-nitrobenzoyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a nitrobenzoyl group and a tetrazole moiety in the same molecule is relatively rare and can lead to unique properties and applications.
Propriétés
IUPAC Name |
(3-nitrophenyl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O3/c26-17(14-5-4-8-16(13-14)25(27)28)22-9-11-23(12-10-22)18-19-20-21-24(18)15-6-2-1-3-7-15/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSSUVHMXLIIMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxyphenyl)-N'-[3-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2931925.png)

![Methyl 2-amino-2-[3-(3-chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2931929.png)
![(Z)-ethyl 3-allyl-2-((2-phenylquinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2931930.png)






![2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2931940.png)
![4-{4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B2931946.png)

